

# preparing citalopram hydrochloride solutions for in vitro and in vivo studies

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## Compound of Interest

Compound Name: Citalopram hydrochloride

Cat. No.: B1228359

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## Application Notes: Preparing Citalopram Hydrochloride Solutions

### Introduction

Citalopram is a widely used antidepressant belonging to the selective serotonin reuptake inhibitor (SSRI) class of drugs.<sup>[1][2]</sup> Its mechanism of action is the potent and selective inhibition of the serotonin transporter (SERT), which blocks the reuptake of serotonin (5-HT) from the synaptic cleft into the presynaptic neuron.<sup>[1][3][4][5]</sup> This action leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.<sup>[1][3][4]</sup> Due to its high selectivity for SERT, citalopram has minimal effects on the reuptake of norepinephrine (NE) and dopamine (DA) and low affinity for other neurotransmitter receptors, resulting in a more favorable side-effect profile compared to older antidepressants.<sup>[2][3][6]</sup> Accurate preparation of citalopram solutions is critical for the reproducibility and validity of both in vitro and in vivo research.

These notes provide detailed protocols for the preparation, storage, and handling of **citalopram hydrochloride** (or hydrobromide) solutions for scientific research applications.

### Physicochemical Properties

Citalopram is a racemic mixture, with the (S)-enantiomer (escitalopram) being primarily responsible for the inhibition of serotonin reuptake.<sup>[6][7]</sup> The hydrobromide (HBr) salt is

commonly used in research and pharmaceutical formulations.[6]

Property	Value	Source
Chemical Name	1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile	[2]
Molecular Formula	C <sub>20</sub> H <sub>21</sub> FN <sub>2</sub> O (base)	[2]
Molecular Weight	324.4 g/mol (base)	[2]
Molecular Formula	C <sub>20</sub> H <sub>22</sub> BrFN <sub>2</sub> O (HBr salt)	[6]
Molecular Weight	405.35 g/mol (HBr salt)	[6]
Appearance	White to off-white fine crystalline powder	[6][8]

### Solubility and Vehicle Selection

The choice of solvent is critical and depends on the experimental model (in vitro vs. in vivo) and the required concentration. Citalopram hydrobromide is sparingly soluble in water but soluble in ethanol and freely soluble in chloroform.[6] For research purposes, Dimethyl Sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions.

Solvent/Vehicle	Solubility/Use Notes	Source
DMSO	Highly soluble. Up to 65 mg/mL (200.37 mM). Ideal for high-concentration stock solutions.	[5]
Water	Sparingly soluble. Can be used for lower concentration solutions or as a final vehicle.	[6]
Ethanol	Soluble. Can be used as a solvent or co-solvent.	[6]
0.9% Saline	Common, sterile vehicle for in vivo intraperitoneal (i.p.) or subcutaneous (s.c.) injections.	[9]
Phosphate-Buffered Saline (PBS)	Can be used as a vehicle for aqueous solutions.	[8]
Corn Oil	Vehicle for oral administration. A 6 mg/mL stock in DMSO can be diluted into corn oil.	[5]
Drinking Water	For chronic oral administration in animal studies (e.g., 0.06 mg/mL).	[10]

Note on DMSO: When preparing working solutions for cell-based assays from a DMSO stock, ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

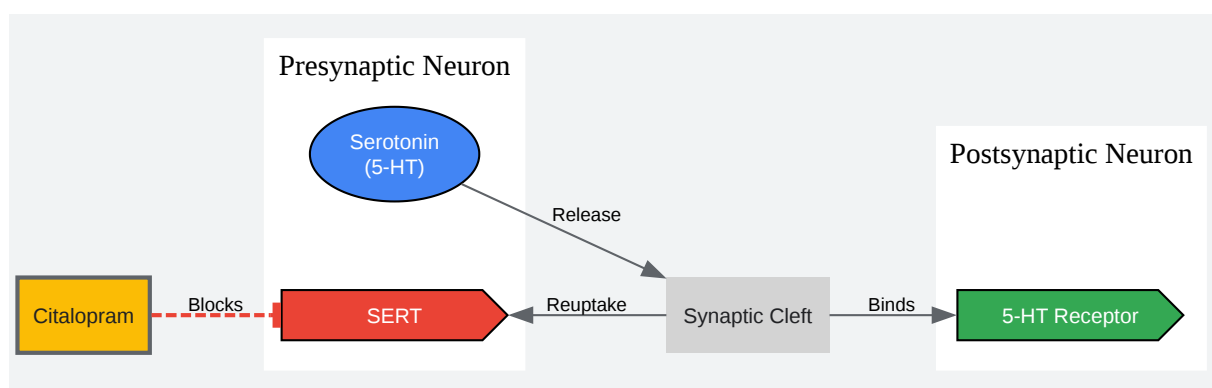
### Stability and Storage

Proper storage is essential to maintain the integrity of citalopram solutions.

- Solid Form: Store the powder at room temperature in a dry, dark place.

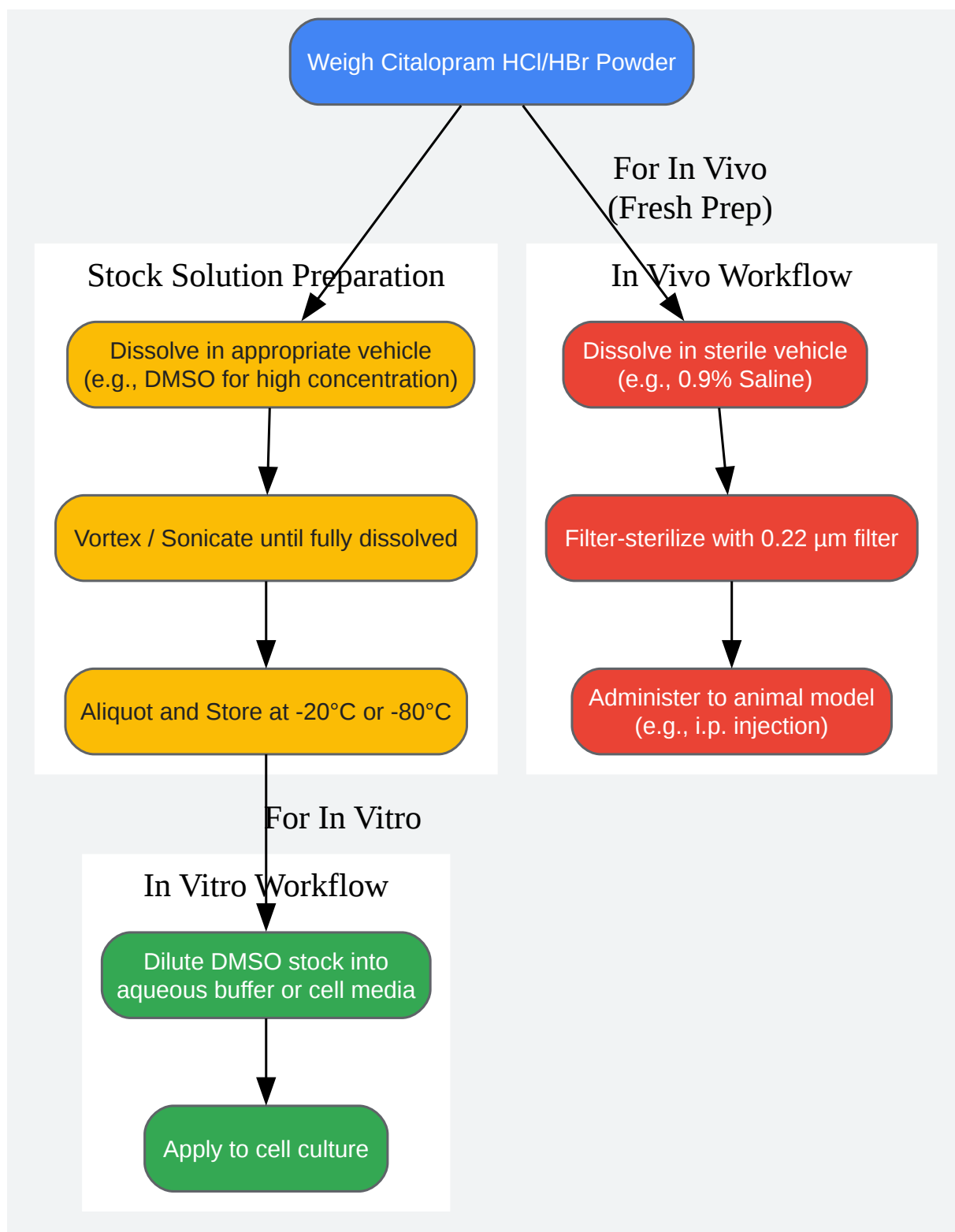
- **DMSO Stock Solutions:** For long-term use, aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[8] Store at -20°C or -80°C. DMSO stocks are reported to be stable for up to one year at -80°C.[8]
- **Aqueous Solutions:** Aqueous solutions are more prone to degradation and should ideally be prepared fresh before each experiment.[8] If short-term storage is necessary, they can be stored at -20°C.[8] Citalopram shows relative stability under thermal and photolytic conditions but degrades in acidic, alkaline, and oxidative environments.[11][12]

## Diagrams



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Caption: Mechanism of action of Citalopram.



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Caption: Workflow for preparing Citalopram solutions.

## Experimental Protocols

### Protocol 1: Preparation of a 65 mg/mL ( $\approx$ 200 mM) Stock Solution in DMSO

This protocol is for creating a high-concentration stock solution suitable for long-term storage and subsequent dilution for in vitro assays.

Materials:

- **Citalopram hydrochloride** or hydrobromide powder
- Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
- Calibrated analytical balance
- Sterile microcentrifuge tubes or cryovials
- Vortex mixer
- Pipettes and sterile filter tips

Procedure:

- **Weighing:** Accurately weigh the desired amount of citalopram powder. For example, to prepare 1 mL of a 65 mg/mL stock solution, weigh 65 mg of citalopram.[5]
- **Dissolution:** Transfer the weighed powder into a sterile tube. Add the calculated volume of DMSO (e.g., 1 mL).
- **Mixing:** Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. [8] Gentle warming in a 37°C water bath or brief sonication can aid dissolution if it is slow.[8]
- **Visual Inspection:** Visually inspect the solution to ensure no undissolved particulates remain. The solution should be clear.
- **Aliquoting and Storage:** Aliquot the stock solution into smaller, single-use volumes (e.g., 10-50  $\mu$ L) in sterile cryovials to minimize freeze-thaw cycles.[8] Store the aliquots at -80°C for

long-term stability (up to one year).[8]

## Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays

This protocol describes the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for immediate use in experiments.

Materials:

- Citalopram stock solution in DMSO (from Protocol 1)
- Sterile phosphate-buffered saline (PBS), Krebs-Ringer-HEPES (KRH) buffer, or cell culture medium (e.g., DMEM)[13]
- Sterile tubes and pipette tips

Procedure:

- Thaw Stock: Thaw a single aliquot of the DMSO stock solution at room temperature.
- Serial Dilution: Perform serial dilutions of the stock solution in your chosen sterile aqueous medium (e.g., cell culture medium) to achieve the desired final concentrations.
  - Example: To make a 100  $\mu$ M working solution from a 200 mM stock, you can perform a 1:2000 dilution. For 1 mL of working solution, add 0.5  $\mu$ L of the 200 mM stock to 999.5  $\mu$ L of medium.
- Final DMSO Concentration: Calculate the final percentage of DMSO in your working solution. It is critical to keep this concentration constant across all treatments, including the vehicle control, and ideally below 0.5% to prevent solvent toxicity to cells.
- Mixing and Use: Gently vortex the final working solution and use it immediately for your cell-based assay (e.g., treating cells in a 96-well plate).[13]

Application	Typical In Vitro Concentration Range	Source
Serotonin Reuptake Inhibition Assay	K <sub>i</sub> : 5-330 nM (enantiomer dependent)	<a href="#">[13]</a>
Cytotoxicity Assays	25-175 µM (concentration-dependent)	<a href="#">[14]</a>
Gene Expression Analysis	100 µM	<a href="#">[14]</a>

## Protocol 3: Preparation of a Solution for In Vivo Administration (10 mg/kg, i.p.)

This protocol outlines the preparation of citalopram for intraperitoneal (i.p.) injection in rodents, a common route of administration in behavioral studies.[\[9\]](#) Solutions for in vivo use must be sterile.

Materials:

- **Citalopram hydrochloride** or hydrobromide powder
- Sterile 0.9% saline solution
- Animal scale
- Sterile vials, syringes, and needles (e.g., 23-25 G)
- Sterile 0.22 µm syringe filter[\[8\]](#)

Procedure:

- Dose Calculation:
  - Weigh the animal to determine its exact weight (e.g., a mouse weighs 25 g or 0.025 kg).
  - Calculate the total mass of citalopram needed for the desired dose. For a 10 mg/kg dose in a 25 g mouse: Dose (mg) = 10 mg/kg \* 0.025 kg = 0.25 mg



- It is advisable to prepare a batch solution for a group of animals plus a small overage. For 10 mice, you would need at least 2.5 mg. Let's prepare 3 mg.
- Volume Calculation: The injection volume for mice is typically 10 mL/kg.[9]
  - Injection Volume (mL) = 10 mL/kg \* 0.025 kg = 0.25 mL
  - To achieve a 10 mg/kg dose with a 10 mL/kg injection volume, the required solution concentration is 1 mg/mL.
- Dissolution:
  - Weigh the calculated amount of citalopram powder (e.g., 3 mg).
  - Add it to a sterile vial containing the corresponding volume of sterile 0.9% saline (e.g., 3 mL).
  - Vortex or sonicate until the powder is completely dissolved. Citalopram HBr is sparingly soluble in water, so ensure complete dissolution.[6]
- Sterilization: Draw the prepared solution into a sterile syringe. Attach a 0.22 µm sterile filter to the syringe tip and dispense the solution into a new, sterile vial.[8] This step is crucial to ensure the sterility of the injectable solution.
- Administration: Use the final sterile solution for administration immediately. Follow appropriate animal handling and injection procedures for intraperitoneal administration.

Animal Model	Route	Typical Dosage Range	Source
Mouse	i.p.	10 - 30 mg/kg	[9][15]
Rat	i.p.	1 - 16 mg/kg	[16]
Mouse	Oral (drinking water)	~10 mg/kg/day	[10]

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